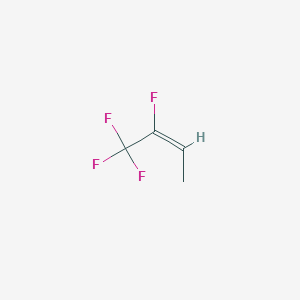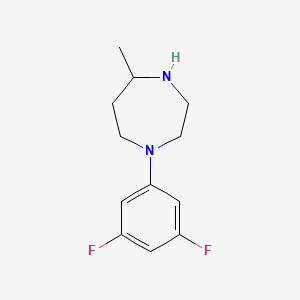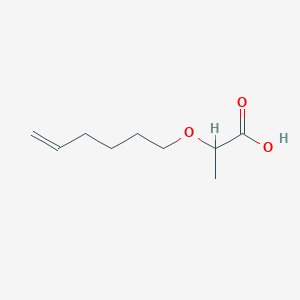
(E)-1,1,1,2-tetrafluorobut-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,1,1,2-Tetrafluorobut-2-ene is an organic compound characterized by the presence of four fluorine atoms attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,1,1,2-tetrafluorobut-2-ene typically involves the fluorination of butene derivatives. One common method includes the reaction of 1,1,1,2-tetrafluoroethane with acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the addition of fluorine atoms to the butene backbone.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieving efficient production.
化学反応の分析
Types of Reactions: (E)-1,1,1,2-Tetrafluorobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Fluorinated alcohols and ketones.
Reduction: Less fluorinated butene derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
科学的研究の応用
(E)-1,1,1,2-Tetrafluorobut-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated molecules on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is employed in the production of specialty materials, including fluorinated polymers and coatings.
作用機序
The mechanism of action of (E)-1,1,1,2-tetrafluorobut-2-ene involves its interaction with various molecular targets. The presence of fluorine atoms significantly influences the compound’s reactivity and stability. Fluorine’s high electronegativity and small atomic size allow it to form strong bonds with carbon, enhancing the compound’s overall stability and resistance to degradation. These properties make this compound a valuable compound in various chemical reactions and applications.
類似化合物との比較
1,1,1,2-Tetrafluoroethane: A related compound with similar fluorination but a different carbon backbone.
1,1,1-Trifluorobut-2-ene: Another fluorinated butene with one less fluorine atom.
1,1,2,2-Tetrafluorobutane: A fully fluorinated butane derivative.
Uniqueness: (E)-1,1,1,2-Tetrafluorobut-2-ene stands out due to its specific arrangement of fluorine atoms and the presence of a double bond in the butene backbone. This unique structure imparts distinct chemical properties, making it particularly useful in specialized applications where other fluorinated compounds may not be as effective.
特性
分子式 |
C4H4F4 |
|---|---|
分子量 |
128.07 g/mol |
IUPAC名 |
(E)-1,1,1,2-tetrafluorobut-2-ene |
InChI |
InChI=1S/C4H4F4/c1-2-3(5)4(6,7)8/h2H,1H3/b3-2+ |
InChIキー |
MMJXXOIUVNOFPL-NSCUHMNNSA-N |
異性体SMILES |
C/C=C(\C(F)(F)F)/F |
正規SMILES |
CC=C(C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B13639164.png)

![4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)



![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)




![Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13639218.png)


